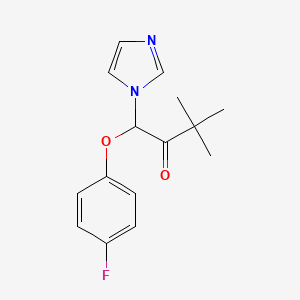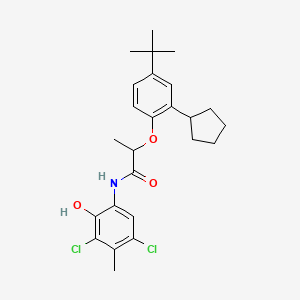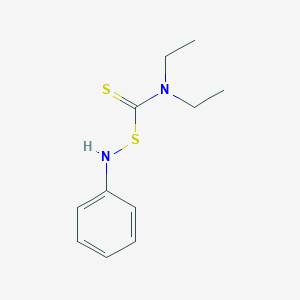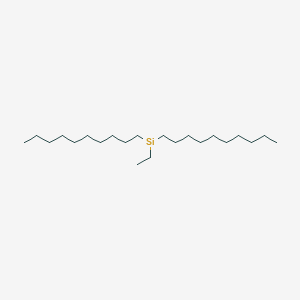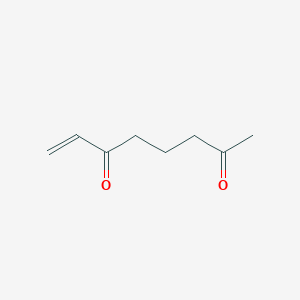
4-Methylbenzenesulfonic acid;2-(2,2,3-trimethylcyclopent-3-en-1-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylbenzenesulfonic acid;2-(2,2,3-trimethylcyclopent-3-en-1-yl)ethanol is a chemical compound with the molecular formula C17H26O4S and a molecular weight of 326.451 g/mol . This compound is known for its unique structure, which combines a sulfonic acid group with a cyclopentene ring, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylbenzenesulfonic acid;2-(2,2,3-trimethylcyclopent-3-en-1-yl)ethanol typically involves the reaction of 2,2,3-trimethylcyclopent-3-en-1-yl ethanol with 4-methylbenzenesulfonyl chloride under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize human error.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methylbenzenesulfonic acid;2-(2,2,3-trimethylcyclopent-3-en-1-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the sulfonic acid group to a sulfonate ester.
Substitution: Nucleophilic substitution reactions can occur at the sulfonic acid group, where nucleophiles like amines or alcohols replace the sulfonic acid group, forming sulfonamides or sulfonate esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Amines, alcohols, in the presence of a base like sodium hydroxide (NaOH)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Sulfonate esters
Substitution: Sulfonamides, sulfonate esters
Applications De Recherche Scientifique
4-Methylbenzenesulfonic acid;2-(2,2,3-trimethylcyclopent-3-en-1-yl)ethanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and sulfonamides.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mécanisme D'action
The mechanism of action of 4-Methylbenzenesulfonic acid;2-(2,2,3-trimethylcyclopent-3-en-1-yl)ethanol involves its interaction with specific molecular targets and pathways. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the cyclopentene ring can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylbenzenesulfonic acid: Similar in structure but lacks the cyclopentene ring.
2-(2,2,3-Trimethylcyclopent-3-en-1-yl)ethanol: Similar in structure but lacks the sulfonic acid group.
(2,2,3-Trimethylcyclopent-3-en-1-yl)acetonitrile: Contains a nitrile group instead of the sulfonic acid group.
Uniqueness
4-Methylbenzenesulfonic acid;2-(2,2,3-trimethylcyclopent-3-en-1-yl)ethanol is unique due to the combination of a sulfonic acid group and a cyclopentene ring in its structure. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
52491-99-3 |
|---|---|
Formule moléculaire |
C17H26O4S |
Poids moléculaire |
326.5 g/mol |
Nom IUPAC |
4-methylbenzenesulfonic acid;2-(2,2,3-trimethylcyclopent-3-en-1-yl)ethanol |
InChI |
InChI=1S/C10H18O.C7H8O3S/c1-8-4-5-9(6-7-11)10(8,2)3;1-6-2-4-7(5-3-6)11(8,9)10/h4,9,11H,5-7H2,1-3H3;2-5H,1H3,(H,8,9,10) |
Clé InChI |
LHZVSOSGEYSXQP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CCC(C1(C)C)CCO.CC1=CC=C(C=C1)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


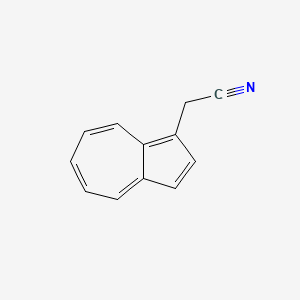
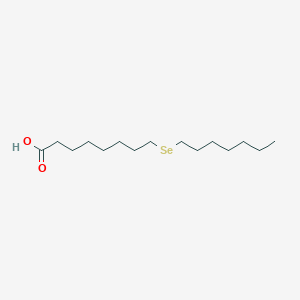

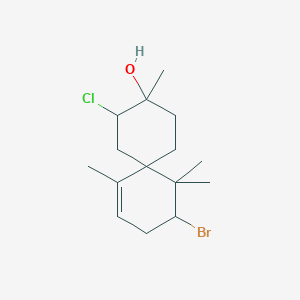
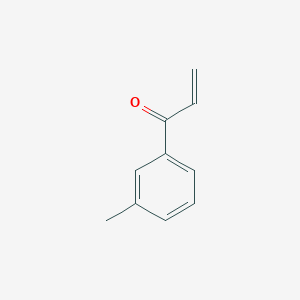
![Diazene, [(3-nitrophenyl)(phenylhydrazono)methyl]phenyl-](/img/structure/B14648427.png)
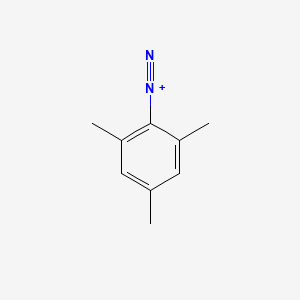
![Spiro[4.5]deca-6,9-diene-2,8-dione](/img/structure/B14648447.png)
![Piperidine, 1-[(4-nitrophenyl)azo]-](/img/structure/B14648452.png)
